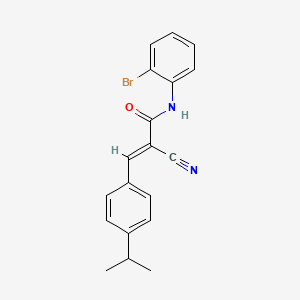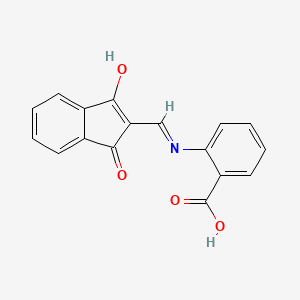
Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate, also known as TATPC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TATPC is a tetrazole-containing piperidine derivative that has been synthesized using a unique method.
Mechanism Of Action
The mechanism of action of Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate is not fully understood. However, it is believed that Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate exerts its effects by interacting with specific targets in cells. Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has been shown to bind to metal ions, which may be responsible for its fluorescent properties. Additionally, Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and high yields can be achieved with excellent purity. Additionally, Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has been shown to have a wide range of applications, making it a versatile compound for scientific research. However, one of the limitations of Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate research. One potential direction is to investigate its potential use as a fluorescent probe for detecting metal ions in living cells. Another direction is to further study its antimicrobial activity against various bacterial strains to determine its potential use as an antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate, which may lead to the development of new cancer treatments.
Synthesis Methods
Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has been synthesized using a unique method that involves the reaction of tert-butyl 4-bromopiperidine-1-carboxylate with sodium azide and copper(I) iodide. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in the formation of Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate. The synthesis method has been optimized to achieve high yields of Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate with excellent purity.
Scientific Research Applications
Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting metal ions. Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has also been investigated for its antimicrobial activity against various bacterial strains. Additionally, Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has been studied for its potential use in the treatment of cancer due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N6O2/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)17-9(12)13-14-15-17/h8H,4-7H2,1-3H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFQFOVAMDVTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=NN=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2884432.png)
![N-[(5-bromo-2-furyl)methyl]-N-methylamine](/img/structure/B2884434.png)


![N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2884438.png)
![Methyl 5-ethyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2884440.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2884442.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2884444.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2884445.png)
![(Z)-methyl 2-(6-ethoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2884448.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884452.png)
